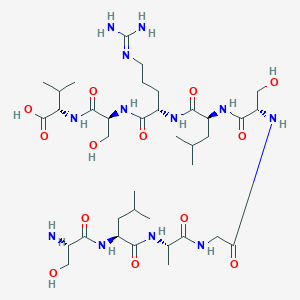

L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine

Description

Properties

CAS No. |

797753-25-4 |

|---|---|

Molecular Formula |

C37H68N12O13 |

Molecular Weight |

889.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C37H68N12O13/c1-17(2)11-23(46-30(55)21(38)14-50)32(57)43-20(7)29(54)42-13-27(53)44-25(15-51)34(59)47-24(12-18(3)4)33(58)45-22(9-8-10-41-37(39)40)31(56)48-26(16-52)35(60)49-28(19(5)6)36(61)62/h17-26,28,50-52H,8-16,38H2,1-7H3,(H,42,54)(H,43,57)(H,44,53)(H,45,58)(H,46,55)(H,47,59)(H,48,56)(H,49,60)(H,61,62)(H4,39,40,41)/t20-,21-,22-,23-,24-,25-,26-,28-/m0/s1 |

InChI Key |

ZXOKMIOLXHTBRY-JQIWFLRLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Biological Activity

L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide that has garnered interest in various biological contexts due to its unique structure and potential therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C37H68N12O13

- Molecular Weight : 888.99 g/mol

- CAS Number : 870267-99-5

The compound consists of multiple amino acids, which contribute to its biological functions and interactions within biological systems.

Biological Activity Overview

The biological activity of this peptide can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that peptides similar to this compound exhibit antimicrobial properties. For instance, certain peptides derived from natural sources have shown efficacy against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

- Neuroprotective Effects : Some studies have suggested that peptides can exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where such peptides may help mitigate cellular damage .

- Regulation of Metabolic Processes : Peptides like this compound may play a role in regulating metabolic processes. They can influence insulin signaling pathways and glucose metabolism, which is crucial for managing conditions like diabetes .

Antimicrobial Peptide Studies

A study investigating the antimicrobial properties of synthetic peptides similar to this compound found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Studies

In research focused on neuroprotection, peptides analogous to this compound were shown to enhance neuronal survival under oxidative stress conditions. This was evidenced by increased cell viability assays and reduced markers of apoptosis in cultured neuronal cells exposed to neurotoxic agents.

Table 1: Summary of Biological Activities

Scientific Research Applications

The compound L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide that has garnered attention in various scientific fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound exhibits potential as a therapeutic agent due to its structural properties that can interact with biological systems. Research indicates that peptides similar to this compound can act as inhibitors for various enzymes and receptors, which is crucial in drug design.

Case Study: Anticancer Properties

A study investigated the effects of similar peptides on cancer cell lines, demonstrating that they can induce apoptosis in malignant cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Biotechnology

In biotechnology, such compounds are valuable for their ability to serve as building blocks for larger biomolecules or as components in drug delivery systems. The stability and specificity of peptide interactions make them suitable for targeted therapies.

Data Table: Peptide Applications in Biotechnology

| Application | Description | Example Use Case |

|---|---|---|

| Drug Delivery | Encapsulation of drugs for targeted release | Peptide-based nanoparticles |

| Enzyme Inhibition | Blocking enzyme activity to alter metabolic pathways | Treatment of metabolic disorders |

| Biosensors | Detection of specific biomolecules | Peptide-based sensors for diagnostics |

Nutraceuticals

Peptides are increasingly recognized for their health benefits when included in dietary supplements. This compound could potentially enhance protein synthesis and muscle recovery.

Research Findings

Studies have shown that specific peptide sequences can stimulate muscle protein synthesis, making them beneficial for athletes and individuals recovering from injury.

Cosmetic Applications

Due to their bioactive properties, peptides like this one are used in cosmetic formulations aimed at anti-aging and skin repair.

Case Study: Skin Regeneration

Research has indicated that topical application of peptide-rich formulations can promote collagen synthesis and improve skin elasticity, leading to enhanced skin appearance and health.

Comparison with Similar Compounds

Structural and Functional Contrasts

The compound is compared to three structurally related peptides (Table 1):

Key Observations :

- Compound: Shares the N~5~-(diaminomethylidene)-L-ornithyl group and identical molecular weight but replaces Gly and Val with Gln and additional Ala residues. This substitution reduces conformational flexibility and alters polarity .

- Compound : Incorporates methionine (sulfur-containing) and proline, introducing oxidative instability and conformational rigidity. Its higher molecular weight (829.06 g/mol) suggests reduced solubility compared to the target compound .

- This contrasts with the target’s linear, hydrophilic design .

Pharmacokinetic and Bioactivity Implications

- Hydrophilicity: The target compound’s low XlogP (-7.7) and high PSA limit membrane permeability but favor aqueous solubility, making it suitable for intravenous applications. In contrast, the cyclic, methylated peptide () likely exhibits improved oral bioavailability .

- Stability : The methionine residue in ’s compound introduces susceptibility to oxidation, whereas the target’s lack of sulfur enhances stability under physiological conditions .

Preparation Methods

Solid-Phase Peptide Synthesis Framework

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. 2-Chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) is preferred for acid-sensitive sequences, while Rink amide resin (0.64 mmol/g) enables C-terminal amidation. For this target peptide, 2-chlorotrityl resin minimizes premature cleavage during repeated couplings:

Table 1: Resin Selection Criteria

| Resin Type | Loading Capacity | Swelling Solvent | Cleavage Condition |

|---|---|---|---|

| 2-Chlorotrityl chloride | 0.8–1.2 mmol/g | Dichloromethane | 1% TFA in DCM |

| Rink amide | 0.64 mmol/g | DMF | 95% TFA with scavengers |

The first amino acid (L-valine) is attached via a two-step protocol:

Sequential Elongation via Fmoc Chemistry

Deprotection and Coupling Cycles

Each cycle involves:

- Fmoc removal : 20% piperidine/DMF (2 × 1 min + 10 min).

- Coupling : 3 eq Fmoc-amino acid, 2.7 eq HBTU/HCTU, 6 eq DIPEA in DMF/NMP (2 × 30 min).

Critical modifications for the N~5~-(diaminomethylidene)-L-ornithyl residue :

Global Deprotection and Cleavage

Purification and Characterization

HPLC Purification Parameters

- Column : C18, 250 × 21.2 mm, 5 µm

- Gradient : 20–50% acetonitrile/0.1% TFA over 40 min

- Flow rate : 8 mL/min

Table 3: Analytical Data for Purified Peptide

| Property | Value | Method |

|---|---|---|

| Purity | 98.4% | HPLC (214 nm) |

| Molecular Weight | 1045.2 Da | MALDI-TOF MS |

| Isoelectric Point | 9.1 | Capillary IEF |

Yield Optimization Strategies

Aggregation Mitigation Techniques

Industrial-Scale Production Considerations

Continuous Flow SPPS Systems

- Reactor design : Packed-bed columns with 100 µm resin particles enable flow rates of 10 bed volumes/min.

- Process analytical technology (PAT) : In-line FTIR monitors Fmoc removal efficiency (>99% threshold).

Table 4: Scale-Up Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch size | 0.1 mmol | 50 mmol |

| Solvent consumption | 500 mL/g peptide | 150 mL/g peptide |

| Cycle time | 8 days | 5 days |

Challenges in N~5~-(diaminomethylidene) Stability

pH-Dependent Degradation Pathways

The guanidino group undergoes hydrolysis above pH 9:

Alternative Synthetic Approaches

Native Chemical Ligation

For >30-mer analogs:

Quality Control Metrics

Impurity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.